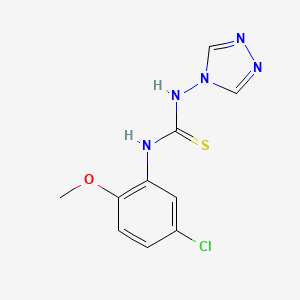

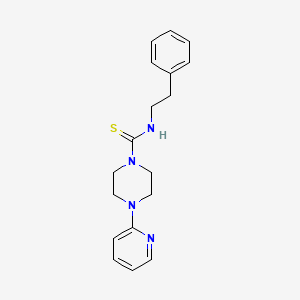

2-(2-ethoxyphenoxy)-N,N-diethylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Ethoxyphenoxy)ethyl bromide” is a compound that has been found to be related to your query . It is a white to very pale yellow crystal or powder . It is used in laboratory chemicals .

Synthesis Analysis

A method for preparing 2-(2-ethoxyphenoxy)ethyl bromide has been described in a patent . The method involves taking catechol as a starting raw material, obtaining high-purity o-ethoxyphenol, then enabling o-ethoxyphenol to react with 1, 2-dibromoethane to obtain a crude product of 2-(2-ethoxyphenoxy)ethyl bromide .

Molecular Structure Analysis

The molecular structure of related compounds such as “2-(2-Ethoxyphenoxy)ethyl methanesulfonate” and “2-(2-Ethoxyphenoxy)ethyl bromide” have been analyzed .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-ethoxyphenoxy)ethyl bromide” have been analyzed . It is a white to very pale yellow crystal or powder .

科学的研究の応用

Imaging Brain Norepinephrine Transporter

A derivative of reboxetine, which is structurally related to 2-(2-ethoxyphenoxy)-N,N-diethylethanamine, was synthesized and evaluated as a radiopharmaceutical for imaging brain norepinephrine transporter using SPECT . This suggests potential applications in neuroimaging and the diagnosis of psychiatric and neuronal disorders.

Alpha-1 Receptor Antagonism

The compound has been linked to the synthesis of labeled LY253351 (YM12617-1), a potent alpha-1-receptor antagonist potentially useful in the treatment of benign prostatic hypertrophy . This highlights its relevance in developing treatments for urological conditions.

Molecular Synthesis

2-(2-ethoxyphenoxy)-N,N-diethylethanamine may also be involved in the synthesis of various molecular compounds for research purposes, as indicated by its availability from chemical suppliers . This underscores its importance in laboratory experiments and chemical research.

作用機序

Target of Action

2-(2-ethoxyphenoxy)-N,N-diethylethanamine, also known as Viloxazine , is a selective norepinephrine reuptake inhibitor . Its primary targets are the norepinephrine transporters in the brain. These transporters play a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and response actions .

Mode of Action

Viloxazine acts by selectively inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which can improve symptoms of conditions like Attention Deficit Hyperactivity Disorder (ADHD) .

Biochemical Pathways

The primary biochemical pathway affected by Viloxazine is the norepinephrine pathway. By inhibiting the reuptake of norepinephrine, Viloxazine increases the availability of this neurotransmitter in the synaptic cleft . This can lead to downstream effects such as improved attention and response actions, particularly in individuals with ADHD .

Result of Action

The increased concentration of norepinephrine in the synaptic cleft enhances neurotransmission, leading to improved symptoms in conditions like ADHD . This includes increased attention, decreased impulsivity, and improved executive functioning .

Action Environment

The action, efficacy, and stability of Viloxazine can be influenced by various environmental factors. For instance, the presence of certain foods or other drugs can affect its absorption and metabolism. Additionally, genetic factors can influence how an individual metabolizes Viloxazine, potentially impacting its efficacy and the risk of side effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-ethoxyphenoxy)-N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-4-15(5-2)11-12-17-14-10-8-7-9-13(14)16-6-3/h7-10H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMMAMRGHNJQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxyphenoxy)-N,N-diethylethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)

![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)

![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)

![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)